Phe-Gly Dipeptide: Chemical Architecture, Physicochemical Properties, and Synthesis
Phe-Gly Dipeptide: Chemical Architecture, Physicochemical Properties, and Synthesis
The following technical guide provides an in-depth analysis of the Phe-Gly dipeptide, structured for researchers and drug development professionals.
Executive Summary
L-Phenylalanyl-Glycine (Phe-Gly) is a bioactive dipeptide comprising an N-terminal L-phenylalanine residue and a C-terminal glycine.[1][2][3] While structurally simple, it serves as a critical model system in three high-value research domains: intestinal peptide transport kinetics (PEPT1/PEPT2) , supramolecular self-assembly (specifically N-capped derivatives), and proteolytic stability profiling .
This guide delineates the molecular architecture of Phe-Gly, its physicochemical behavior in solution and solid states, and provides a validated Solid-Phase Peptide Synthesis (SPPS) protocol. It also examines the dipeptide's role as a building block in hydrogel engineering and its metabolic fate.[2]
Chemical Architecture & Stereochemistry
Molecular Specifications
-
IUPAC Name: (2S)-2-[(2-amino-3-phenylpropanoyl)amino]acetic acid[2][3]
-
SMILES: C1=CC=C(C=C1)CNCC(=O)O)N
-
Charge State (pH 7.4): Zwitterionic (N-terminal amine protonated, C-terminal carboxylate deprotonated).[2]
Structural Features
The Phe-Gly molecule is amphiphilic.[2] The phenylalanine side chain provides a hydrophobic aromatic moiety capable of
-
Aromatic Domain: The phenyl ring facilitates hydrophobic clustering, a critical driver for the self-assembly of Phe-Gly derivatives (e.g., Fmoc-Phe-Gly).
-
Peptide Bond: The amide linkage adopts a trans conformation (
) to minimize steric hindrance between the phenyl ring and the glycine backbone. -
Chirality: The phenylalanine residue is in the L-configuration (
), which is essential for biological recognition by mammalian peptide transporters.
| Property | Value | Notes |
| LogP | -1.4 to -2.5 | Hydrophilic zwitterion; becomes hydrophobic if N/C-capped.[2] |
| pKa (COOH) | ~3.1 | C-terminal glycine carboxyl.[2] |
| pKa (NH₃⁺) | ~8.2 | N-terminal phenylalanine amine.[2] |
| Isoelectric Point (pI) | ~5.65 | Neutral net charge point.[2] |
| Solubility | High (Water) | >50 mg/mL in H₂O; poor in non-polar solvents.[2] |
Physicochemical Profile & Self-Assembly[1][2][5][6]
Solubility and Stability
In its native zwitterionic form, Phe-Gly is highly water-soluble.[2] However, its stability is pH-dependent.[2]
-
Acidic pH (<3): Cationic form; stable against base-catalyzed hydrolysis.[2]
-
Neutral pH (6-8): Zwitterionic; susceptible to enzymatic degradation by aminopeptidases.[2]
-
Basic pH (>9): Anionic form; prone to racemization at the Phe alpha-carbon over extended periods.[2]
Supramolecular Assembly (Hydrogelation)
Native Phe-Gly does not typically form hydrogels due to high solubility.[2] However, N-terminal capping with aromatic groups (e.g., Fluorenylmethyloxycarbonyl, Fmoc) drastically alters this property.
Fmoc-Phe-Gly is a well-documented low-molecular-weight hydrogelator (LMWG).[2] The mechanism involves:
-
-
Stacking: Interlocking of Fmoc and Phenylalanine rings. -
Hydrogen Bonding: Intermolecular H-bonds between amide groups.[2]
-
Hydrophobic Effect: Exclusion of water from the aromatic core.[2]
Figure 1: Mechanism of Fmoc-Phe-Gly self-assembly into hydrogel networks.[2] The transition is triggered by charge neutralization, facilitating hydrophobic collapse.
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)[2][7]
The most robust method for producing high-purity Phe-Gly is Fmoc-based SPPS.[2] This approach minimizes racemization and simplifies purification.[2]
Reagents & Materials
-
Resin: 2-Chlorotrityl Chloride Resin (prevents diketopiperazine formation) or Wang Resin pre-loaded with Fmoc-Gly-OH.[2]
-
Amino Acids: Fmoc-Phe-OH, Fmoc-Gly-OH.[2]
-
Coupling Reagents: HBTU or DIC/Oxyma.[2]
-
Base: N,N-Diisopropylethylamine (DIPEA).[2]
-
Solvent: DMF (Reaction), DCM (Washing).
-
Cleavage Cocktail: TFA (95%), Triisopropylsilane (TIS, 2.5%), H₂O (2.5%).
Step-by-Step Workflow
Step 1: Resin Loading (If using 2-CTC Resin) [2]
-
Swell 1.0 g 2-CTC resin in dry DCM for 20 min.
-
Dissolve Fmoc-Gly-OH (1.2 eq) and DIPEA (4 eq) in DCM.
-
Add to resin and shake for 2 hours.
-
Cap unreacted sites with Methanol (1 mL) for 15 min.
Step 2: Fmoc Deprotection
-
Add 20% Piperidine in DMF (v/v). Shake for 10 min.
-
Drain and repeat for 10 min.
-
Wash 5x with DMF to remove piperidine (Critical: Piperidine interferes with coupling).[2]
Step 3: Coupling (Phenylalanine)
-
Dissolve Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.[2]
-
Activate for 2-3 minutes.
-
Add to the Gly-loaded resin.[2]
-
Shake for 45-60 minutes at room temperature.
-
Kaiser Test: Check for free amines (Blue = Incomplete, Yellow = Complete).
Step 4: Final Deprotection & Cleavage [2]
-
Remove N-terminal Fmoc group (repeat Step 2).[2]
-
Wash resin 3x DMF, 3x DCM, 3x Methanol.[2][5] Dry under vacuum.[2][5]
-
Add Cleavage Cocktail (TFA/TIS/H₂O) for 2 hours.
-
Precipitate filtrate in cold Diethyl Ether (-20°C).
-
Centrifuge to collect white precipitate (Phe-Gly).[2]
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for Phe-Gly production.[2]
Analytical Characterization
To ensure scientific integrity, the synthesized dipeptide must be validated using the following metrics:
| Method | Expected Result | Interpretation |
| HPLC (C18 Column) | Single sharp peak | Retention time will be short (early eluting) due to Glycine hydrophilicity, despite Phe content.[2] Use Gradient: 5-50% ACN in 0.1% TFA. |
| ESI-MS (Positive) | [M+H]⁺ = 223.24 m/z | Major peak.[2] Possible [M+Na]⁺ adduct at 245.2 m/z.[2] |
| ¹H NMR (D₂O) | Phe: | Confirms structure and absence of protecting groups.[2] |
Biological Interface & Applications
Intestinal Transport (PEPT1)
Phe-Gly is a high-affinity substrate for the Peptide Transporter 1 (PEPT1) .[2] Unlike free amino acids, which require specific transporters, Phe-Gly utilizes the proton-gradient driven PEPT1 system.
-
Mechanism: Symport of H⁺ and dipeptide.[2]
-
Application: Used as a competitive inhibitor in transport assays to determine the absorption kinetics of peptidomimetic drugs (e.g.,
-lactam antibiotics, ACE inhibitors).
Enzymatic Stability
Phe-Gly is susceptible to rapid hydrolysis by cytosolic peptidases.[2]
-
Aminopeptidases: Cleave N-terminal Phe.
-
Carboxypeptidases: Cleave C-terminal Gly.[2]
-
Stabilization Strategy: For therapeutic use, the peptide bond is often modified (e.g., N-methylation, reduced amide bond) or the N-terminus is acetylated to retard degradation.
Therapeutic Relevance
While Phe-Gly itself is rapidly metabolized, its sequence is embedded in neuroactive peptides like Semax (Met-Glu-His-Phe-Pro-Gly-Pro).[1][2] The Phe-Gly motif in Semax is critical for the conformational turn that allows receptor binding.[2]
References
-
PubChem. (2025).[2][3][4][6] Phe-Gly Compound Summary. National Library of Medicine.[2] [Link]
-
Jayawarna, V., et al. (2006).[2][7][8][9] Nanostructured hydrogels for three-dimensional cell culture through self-assembly of fluorenylmethoxycarbonyl-dipeptides. Advanced Materials. [Link][2]
-
Brandsch, M., et al. (2008).[2] Intestinal transport of amino acids and peptides. Comprehensive Physiology. [Link]
-
Luxembourg Bio Technologies. (2007).[2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
Sources
- 1. Phe-Gly Dipeptide [benchchem.com]
- 2. Glycyl-L-phenylalanine | C11H14N2O3 | CID 92953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phe-Gly | C11H14N2O3 | CID 6992304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glycine, N-L-phenylalanyl- | C11H14N2O3 | CID 98207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Phe-Gly-Gly | C13H17N3O4 | CID 152644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
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